molecular formula C5H6BrClN2 B1376815 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 1356543-56-0

4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B1376815
CAS No.: 1356543-56-0
M. Wt: 209.47 g/mol
InChI Key: LAAPPVDLHYCAQY-UHFFFAOYSA-N
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Description

4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole typically involves the halogenation of pyrazole derivatives. One common method is the bromination of 5-(chloromethyl)-1-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

    Chloromethylation: Introduction of the chloromethyl group to the pyrazole ring.

    Bromination: Subsequent bromination to introduce the bromine atom at the desired position.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.

    Oxidation products: Oxidized derivatives with different functional groups.

    Reduction products: Reduced forms of the original compound.

Scientific Research Applications

4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials science: It can be used in the development of new materials with specific properties.

    Biological studies: The compound can be used to study the effects of halogenated pyrazoles on biological systems.

Mechanism of Action

The mechanism of action of 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • 5-(Chloromethyl)-1-methyl-1H-pyrazole
  • 4-Chloro-5-(bromomethyl)-1-methyl-1H-pyrazole

Uniqueness

4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents on the pyrazole ring. This dual halogenation can impart distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired.

Properties

IUPAC Name

4-bromo-5-(chloromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2/c1-9-5(2-7)4(6)3-8-9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAPPVDLHYCAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356543-56-0
Record name 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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